N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine
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Overview
Description
N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine typically involves the reaction of 3,4-difluorobenzylamine with 5-bromo-1H-indazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole, 2H-indazole, and their substituted derivatives.
Fluorinated Aromatics: Compounds like 3,4-difluoroaniline and 3,4-difluorobenzylamine.
Uniqueness
N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine stands out due to its unique combination of the indazole core and the 3,4-difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3/c15-12-3-1-9(5-13(12)16)7-17-11-2-4-14-10(6-11)8-18-19-14/h1-6,8,17H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDWJRTNYLGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC3=C(C=C2)NN=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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